molecular formula C16H13F3N4 B2798699 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole CAS No. 2380098-63-3

1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole

Cat. No.: B2798699
CAS No.: 2380098-63-3
M. Wt: 318.303
InChI Key: CQFHGIVOQUEZBW-UHFFFAOYSA-N
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Description

1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole, also known as TAZ1, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAZ1 belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the binding of the compound to the active site of its target enzymes, thereby inhibiting their activity. This compound has been found to bind to the ATP-binding pocket of CDK4 and GSK3β, and to the pleckstrin homology (PH) domain of AKT. The binding of this compound to these enzymes prevents their phosphorylation and activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and suppression of tumor growth in animal models. This compound has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying the role of these enzymes in cellular processes. This compound also exhibits good selectivity for its target enzymes, with minimal off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole could focus on several areas, including the development of more efficient synthesis methods, the identification of new target enzymes, and the evaluation of this compound's therapeutic potential in animal models of disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored, in order to enhance its efficacy and minimize potential side effects. Overall, this compound represents a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the reaction of 1-(6-trifluoromethylpyridin-2-yl)azetidin-3-amine with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield this compound as a white crystalline solid. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK3β), and protein kinase B (AKT). These enzymes play important roles in cell proliferation, differentiation, and survival, and are therefore attractive targets for drug discovery.

Properties

IUPAC Name

1-[1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4/c17-16(18,19)14-6-3-7-15(21-14)22-8-11(9-22)23-10-20-12-4-1-2-5-13(12)23/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFHGIVOQUEZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C(F)(F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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